molecular formula C11H9N5O2S B2519189 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 877634-75-8

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2519189
CAS No.: 877634-75-8
M. Wt: 275.29
InChI Key: NZTSVBBEVNIFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a thioacetamide moiety at position 2. This scaffold is structurally analogous to bioactive molecules reported in medicinal chemistry, particularly kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c12-9(17)6-19-11-14-13-10-4-3-7(15-16(10)11)8-2-1-5-18-8/h1-5H,6H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSVBBEVNIFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolo and pyridazine rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazolo ring can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a precursor in the synthesis of various heterocycles, including pyrrole, pyridine, and coumarin derivatives.

Biology

Biologically, derivatives of this compound have shown insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis

Medicine

In medicine, the compound has demonstrated antibacterial activity against strains like Escherichia coli and Micrococcus luteus, indicating its potential use in antimicrobial therapies. Additionally, some derivatives exhibit significant antioxidant and anticancer properties.

Industry

In the industrial sector, the compound’s versatility as a precursor in organic synthesis makes it valuable for the production of various chemical structures used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in aromatic stacking interactions, while the triazolo and pyridazine rings can engage in hydrogen bonding and other intermolecular forces. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s triazolo-pyridazine core differentiates it from analogs with alternative heterocyclic systems. Key structural comparisons include:

Compound Name Core Structure Substituents Key Structural Differences Reference
2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Triazolo[4,3-b]pyridazine 6-(Furan-2-yl), 3-(thioacetamide) Baseline compound for comparison N/A
LGH00045 [(E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole] Triazolo[3,4-b][1,3,4]thiadiazole 3-(2-chlorophenyl), 6-(vinyl-furan) Thiadiazole core; chlorophenyl and vinyl substituents
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide Triazolo[4,3-b]pyridazine 3-(3-pyridinyl), N-(tetrahydrofuran-2-ylmethyl) Pyridinyl substitution; tetrahydrofuran-derived side chain
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)sulfonyl)-N-acetamides 1,2,4-Triazole 4-amino, 5-(furan-2-yl), sulfonyl linkage Triazole core; sulfonyl bridge
6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives Triazolo[4,3-b]pyridazine 6-(thiophen-2-yl), variable thioacetamide/pyridazine-oxo modifications Thiophene vs. furan substitution

Physicochemical Properties

Property Target Compound (Furan-2-yl) N-(2-oxolanylmethyl)-3-pyridinyl Analog LGH00045 Thiophene Analog
Molecular Weight ~350–370 (estimated) 370.4 413.9 367.4
Molecular Formula C₁₄H₁₂N₆O₂S C₁₇H₁₈N₆O₂S C₁₈H₁₂ClN₅OS C₁₆H₁₃N₇O₂S
Key Substituent Influence Furan (polar, H-bonding) Pyridinyl (basic, polar) Chlorophenyl (lipophilic) Thiophene (electron-rich)

Biological Activity

The compound 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex heterocyclic molecule that integrates multiple pharmacologically relevant moieties. Its structure includes furan, triazole, and pyridazine rings, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring : This is achieved by cyclizing furan derivatives with hydrazine derivatives under acidic conditions.
  • Thioacetylation : The resulting triazole is then reacted with thiol compounds to introduce the thioacetamide functionality.
  • Final modifications : Further modifications can be made to enhance biological activity or optimize pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and furan moieties exhibit significant antimicrobial properties. Specifically, this compound has been shown to inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.5Induction of apoptosis via caspase activation
MCF7 (breast cancer)7.0Cell cycle arrest at G1 phase

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound interacts with various biological receptors through hydrogen bonding and hydrophobic interactions.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

Case Studies

Several studies highlight the potential applications of this compound:

  • Study on Antimicrobial Efficacy : In a controlled study assessing its efficacy against Mycobacterium tuberculosis, the compound exhibited an IC90 value of 40.32 µM, indicating significant potential as an anti-tubercular agent .
  • Cytotoxicity Assessment : Evaluated for cytotoxic effects on human embryonic kidney cells (HEK-293), results indicated that the compound was non-toxic at therapeutic concentrations .

Q & A

Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C during cyclization to minimize side reactions (e.g., furan ring degradation) .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for thioacetamide coupling, as they enhance nucleophilic substitution efficiency .
  • Catalysts: Employ Pd/C or Cu(I) catalysts for triazole ring formation, ensuring stoichiometric ratios to avoid excess reagent residues .
  • Purification: Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) to achieve >95% purity .

Basic Question: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
Use a tiered analytical approach:

NMR Spectroscopy: ¹H and ¹³C NMR to verify furan (δ 6.3–7.1 ppm) and triazole (δ 8.2–8.5 ppm) proton environments .

Mass Spectrometry (HR-MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.0825 for C₁₅H₁₂N₄O₂S) with <2 ppm error .

X-ray Crystallography: Resolve bond angles (e.g., 120° for triazole-pyridazine fusion) to validate stereoelectronic effects .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Address discrepancies through:

  • Dose-Response Curves: Test across a wide concentration range (0.1–100 µM) to identify non-linear effects, as seen in related triazolo-pyridazine analogs .
  • Target Selectivity Profiling: Use kinase panel assays to differentiate off-target interactions (e.g., EGFR vs. VEGFR2 inhibition) .
  • Metabolic Stability Tests: Evaluate hepatic microsomal degradation to rule out metabolite-driven artifacts .

Advanced Question: What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:
Combine:

  • Molecular Dynamics (MD): Simulate binding to human neutrophil elastase (HNE) using AMBER force fields; prioritize residues Ser195 and His57 for hydrogen bonding .
  • Density Functional Theory (DFT): Calculate Fukui indices to identify reactive sites (e.g., sulfur in thioacetamide) for covalent inhibition mechanisms .
  • QSAR Models: Corrogate substituent effects (e.g., furan vs. thiophene) on IC₅₀ values using CoMFA/CoMSIA .

Basic Question: What in vitro models are suitable for preliminary assessment of anti-inflammatory activity?

Methodological Answer:

  • LPS-Induced Macrophages: Measure TNF-α/IL-6 suppression at 10 µM (IC₅₀ <5 µM reported for furan-triazole analogs) .
  • HNE Inhibition Assay: Use fluorogenic substrate MeOSuc-AAPV-AMC; compare inhibition to Sivelestat (reference inhibitor) .

Advanced Question: How can pharmacokinetic properties (e.g., bioavailability) be systematically evaluated?

Methodological Answer:

  • Lipophilicity (LogP): Determine via shake-flask method (LogP ~2.1 predicted for C₁₅H₁₂N₄O₂S) .
  • Caco-2 Permeability: Assess apical-to-basal transport (Papp >1×10⁻⁶ cm/s indicates oral absorption potential) .
  • Microsomal Half-Life: Incubate with rat liver microsomes; t₁/₂ >30 min suggests metabolic stability .

Basic Question: Does this compound exhibit isomerism or chirality that could impact its activity?

Methodological Answer:

  • No Chirality: The planar triazole-pyridazine core and symmetric thioacetamide group preclude stereoisomers .
  • Tautomerism: The 1,2,4-triazole ring may adopt two tautomeric forms, but X-ray data confirm dominance of the 3H-tautomer in solid state .

Advanced Question: What are the critical challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Purification Bottlenecks: Replace column chromatography with countercurrent distribution for large batches .
  • Exothermic Reactions: Implement cooling jackets during furan coupling to prevent thermal runaway (>80°C degrades yield) .

Advanced Question: How can acute toxicity be profiled in early-stage development?

Methodological Answer:

  • Zebrafish Model: Evaluate LC₅₀ at 48h post-fertilization; safe threshold <100 µM .
  • Hemolytic Assay: Test erythrocyte lysis at 1 mM; <5% hemolysis indicates blood compatibility .

Advanced Question: What strategies enable comparative analysis of this compound against structural analogs?

Methodological Answer:

  • Pharmacophore Mapping: Overlap with 2-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide to identify shared H-bond acceptors .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for furan-to-phenyl substitutions using Schrödinger Suite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.